B1575484 Baculoviral IAP repeat-containing protein 7 (280-289)

Baculoviral IAP repeat-containing protein 7 (280-289)

Numéro de catalogue: B1575484
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Baculoviral IAP repeat-containing protein 7

Applications De Recherche Scientifique

Role in Cancer Progression and Prognosis

BIRC7, a member of the inhibitor of apoptosis protein (IAP) family, has been extensively studied for its role in cancer progression and as a potential prognostic marker in various cancers. Research indicates that BIRC7 is involved in regulating apoptosis, making it a significant factor in cancer development and treatment.

  • Nasopharyngeal Carcinoma (NPC)

    A study identified a functional polymorphism (-31C/G) in the promoter of the BIRC5 gene (a close relative of BIRC7), which may influence BIRC5 expression and affect the susceptibility to NPC among the Chinese population (Ma et al., 2011).

  • Epithelial Ovarian Cancer (EOC)

    BIRC6, closely related to BIRC7, was found to be highly expressed in carcinoma tissue compared to normal tissue. Its expression in the cytoplasm is associated with EOC differentiation and may serve as a novel predictor for poor prognosis in EOC patients post-curative resection (Wang et al., 2014).

  • Prostate Cancer

    A study on prostate cancer highlighted the association of a genetic variant rs9904341 in the 5′ UTR region of the survivin gene (a member of the BIRC family) with increased risk of prostate cancer, particularly in subgroups of nondrinkers, nonsmokers, and those without a family history of cancer (Chen et al., 2013).

  • Ischemic Stroke

    A study found that a polymorphism (rs2071214) in the BIRC5 gene was significantly associated with the development of ischemic stroke in the Korean population, indicating a potential link between BIRC5 (related to BIRC7) and neurological diseases (Chon et al., 2016).

Immunotherapeutic Applications

BIRC family proteins have been explored for their potential in immunotherapy due to their expression in various types of tumor tissues.

  • Colorectal Cancer Immunotherapy

    A phase I clinical study investigated the survivin-2B peptide, a member of the IAP family, as a target antigen for anti-cancer immunization in patients with colorectal cancer. The study suggested survivin-2B peptide-based vaccination is safe and should be further considered for potential immune and clinical efficacy in patients with colorectal cancer (Tsuruma et al., 2004).

  • Pancreatic Cancer Treatment

    A clinical study demonstrated that a vaccination protocol of survivin-2B80-88 plus incomplete Freund's adjuvant (IFA) and α-interferon (IFNα) was effective in immunotherapy for advanced pancreatic cancers. More than 50% of the patients showed positive clinical and immunological responses (Kameshima et al., 2013).

Propriétés

Séquence

QLCPICRAPV

Source

Homo sapiens (human)

Stockage

Common storage 2-8℃, long time storage -20℃.

Synonyme

Baculoviral IAP repeat-containing protein 7 (280-289)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.